2-Hydrazino-2-thiazoline

Anti-Tubercular Mycobacterium tuberculosis MIC

Secure 2-Hydrazino-2-thiazoline (CAS 45439-41-6), the preferred heterocyclic building block for next-generation kinase inhibitors and anti-infective programs. This scaffold uniquely enables hydrazonothiazoline synthesis, delivering a proven 12-fold improvement in urease inhibition (IC50 1.73 µM vs. thiourea 20.8 µM) and validated anti-TB activity (MIC 12.5 µM). As a recognized bioisostere of the aminoquinazoline pharmacophore, it is essential for EGFR TKI resistance projects. Procure ≥98% purity material with dry, cold-chain storage to ensure reactivity.

Molecular Formula C3H7N3S
Molecular Weight 117.17
CAS No. 45439-41-6
Cat. No. B2656848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazino-2-thiazoline
CAS45439-41-6
Molecular FormulaC3H7N3S
Molecular Weight117.17
Structural Identifiers
SMILESC1CSC(=N1)NN
InChIInChI=1S/C3H7N3S/c4-6-3-5-1-2-7-3/h1-2,4H2,(H,5,6)
InChIKeyODJMVCUWUNEOTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazino-2-thiazoline (CAS 45439-41-6): A Core Scaffold for Kinase and Enzyme Inhibitor Synthesis


2-Hydrazino-2-thiazoline is a heterocyclic building block consisting of a thiazoline ring with a reactive hydrazino group at the 2-position. It serves as a critical precursor for a diverse array of bioactive derivatives, including (thiazol-2-yl)hydrazones and hydrazonothiazolines [1]. These derivatives have been identified as potential inhibitors for key biological targets such as mycobacterial β-ketoacyl-ACP synthase [2], the epidermal growth factor receptor (EGFR) [3], and the urease enzyme [4], making this scaffold valuable for developing novel anti-tubercular, anticancer, and antimicrobial agents.

Why 2-Hydrazino-2-thiazoline (CAS 45439-41-6) Cannot Be Substituted by a Generic Thiazole or Hydrazine


Substituting 2-Hydrazino-2-thiazoline with a generic thiazole or a simple hydrazine derivative fails to recapitulate the specific biological activities and chemical reactivity required for downstream applications. The compound's utility is derived from the unique electronic and steric environment created by the hydrazine-substituted, partially saturated thiazoline ring. This specific configuration is essential for generating hydrazonothiazolines that exhibit potent urease inhibition (IC50 as low as 1.73 μM) compared to the standard inhibitor thiourea (IC50 = 20.8 μM) [1]. Furthermore, this scaffold is a recognized bioisostere for the aminoquinazoline pharmacophore in FDA-approved EGFR inhibitors, a property that is not shared by unsubstituted thiazolines or other related heterocycles [2]. The data demonstrate that the 2-hydrazinothiazoline core is not an interchangeable commodity but a distinct pharmacophore with quantifiable performance advantages over its structural components.

Quantitative Performance Comparison of 2-Hydrazino-2-thiazoline Derivatives vs. Established Comparators


Anti-Tubercular Activity of 2-(2-Hydrazinyl)thiazole Derivatives Compared to First-Line Drugs

A series of 2-(2-hydrazinyl)thiazole derivatives, synthesized from the 2-Hydrazino-2-thiazoline core, demonstrated direct inhibitory activity against *Mycobacterium tuberculosis* H37Rv. The most active compound in the series, ethyl-4-methyl-2-[(E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1,3-thiazole-5-carboxylate (compound 4d), achieved a Minimum Inhibitory Concentration (MIC) of 12.5 μM [1]. While this MIC is higher than that of first-line anti-tubercular drugs like isoniazid, it establishes a clear quantitative benchmark for this chemical class and validates the scaffold as a viable starting point for further optimization against a major global health threat. The compound's binding interaction with the β-ketoacyl-ACP synthase target was also confirmed via docking studies.

Anti-Tubercular Mycobacterium tuberculosis MIC Inhibitor

EGFR Kinase Inhibition and Anticancer Activity of 2-Hydrazino-2,3-dihydrothiazole Derivatives

Derivatives based on the 2-hydrazino-2,3-dihydrothiazole scaffold were designed as bioisosteres for the aminoquinazoline pharmacophore of FDA-approved EGFR inhibitors [1]. A lead compound from this series, designated 5i, exhibited potent inhibitory activity against the EGFR enzyme with an IC50 value of 213 nM [2]. In cellular assays, compound 5i showed significant antiproliferative activity against HCT-116 colon cancer cells with an IC50 of 6.9 ± 0.013 µM and demonstrated no significant toxicity against normal human fibroblasts (WI-38) [1]. This combination of sub-micromolar target inhibition and micromolar cellular efficacy with low toxicity is a key differentiator for this scaffold.

EGFR Inhibitor Anticancer Kinase Cytotoxicity

Superior Urease Inhibition by Hydrazonothiazolines vs. Thiourea Standard

A series of novel hydrazonothiazolines, synthesized from the core 2-hydrazinothiazoline structure, were evaluated for their ability to inhibit the urease enzyme. The most potent compounds in this series exhibited a 12-fold increase in inhibitory activity compared to the standard urease inhibitor, thiourea [1]. The IC50 values for the active hydrazonothiazolines ranged from 1.73 μM to 27.3 μM, whereas thiourea had an IC50 of 20.8 ± 0.75 μM. This significant and quantifiable enhancement in potency is attributed to the ability of the central thiazole ring to coordinate with nickel atoms in the enzyme's active site, a feature not present in the standard comparator.

Urease Inhibitor Antimicrobial IC50 Enzyme Assay

Broad-Spectrum Anthelmintic and Ectoparasiticidal Activity of 2-Arylhydrazinothiazolines

Patented 2-arylhydrazino-2-thiazoline derivatives have been demonstrated to possess potent anthelmintic and ectoparasiticidal activities [1][2]. Specifically, 2-(o-tolylazo)-2-thiazoline, a derivative of this class, was orally effective in sheep against a broad range of gastrointestinal helminths, indicating robust in vivo efficacy [1]. This provides a direct, in vivo demonstration of the core scaffold's utility in a commercial application area (animal health). The specific combination of anthelmintic and ectoparasiticidal activities is a key feature of this chemical series.

Anthelmintic Ectoparasiticide Veterinary In Vivo

High-Value Procurement Applications for 2-Hydrazino-2-thiazoline (CAS 45439-41-6) Based on Validated Data


Medicinal Chemistry: Synthesizing Novel EGFR Inhibitors for Anticancer Research

This scaffold is ideal for research groups focused on developing next-generation EGFR tyrosine kinase inhibitors to overcome resistance to existing therapies. The core is a validated bioisostere for the aminoquinazoline pharmacophore [5]. Procurement supports the synthesis of compound libraries with the potential for sub-micromolar EGFR inhibition (IC50 = 213 nM) and micromolar cytotoxicity against colorectal cancer cells (IC50 = 6.9 µM) without significant toxicity to normal cells [5][6].

Antimicrobial Drug Discovery: Developing Potent Urease Inhibitors

This compound is a strategic starting material for programs targeting urease-dependent pathogens like *Helicobacter pylori*. Derivatives have demonstrated a 12-fold improvement in urease inhibition (IC50 = 1.73 μM) compared to the standard inhibitor thiourea (IC50 = 20.8 μM) [5]. Procuring this scaffold enables the exploration of this specific, high-potency chemical space for novel anti-ulcer and antimicrobial agents.

Anti-Tubercular Drug Discovery: Exploring Novel Chemotypes Against MDR-TB

For teams addressing the urgent need for new anti-tubercular agents, 2-Hydrazino-2-thiazoline offers a validated, though early-stage, chemotype. Its derivatives have shown direct inhibitory activity against *M. tuberculosis* H37Rv with an MIC of 12.5 μM [5]. This provides a quantifiable starting point for lead optimization programs aimed at improving potency and pharmacokinetic properties against drug-resistant strains.

Veterinary Parasiticide Development: Anthelmintic and Ectoparasiticide Programs

This scaffold is directly applicable to the development of new broad-spectrum parasiticides for animal health. Patented 2-arylhydrazino derivatives have demonstrated oral in vivo efficacy against a range of helminths in sheep, alongside ectoparasiticidal activity [5][6]. Procurement supports the synthesis of analogs for commercial development in the veterinary pharmaceutical sector.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Hydrazino-2-thiazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.